molecular formula C11H12N2O B2911468 3-[(Methylamino)methyl]quinolin-2-ol CAS No. 847245-18-5

3-[(Methylamino)methyl]quinolin-2-ol

Cat. No.: B2911468
CAS No.: 847245-18-5
M. Wt: 188.23
InChI Key: YIJVJGWRUKLUSL-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]quinolin-2-ol is a quinoline derivative with a unique structure that includes a quinoline ring substituted with a methylamino group at the 3-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]quinolin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline-2-one as the core structure.

    Methylation: The quinoline-2-one undergoes methylation at the 3-position using methylamine under basic conditions.

    Hydroxylation: The resulting intermediate is then hydroxylated at the 2-position using a suitable oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Methylamino)methyl]quinolin-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]quinolin-2-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction: The compound may affect cellular signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Similar structure but lacks the methylamino group.

    4-Hydroxyquinoline: Hydroxyl group at the 4-position instead of the 2-position.

    3-Methylquinoline: Methyl group at the 3-position without the hydroxyl group.

Uniqueness

3-[(Methylamino)methyl]quinolin-2-ol is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(methylaminomethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-7-9-6-8-4-2-3-5-10(8)13-11(9)14/h2-6,12H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJVJGWRUKLUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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